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molecular formula C7H5F3N2O2 B109863 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine CAS No. 1211537-69-7

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

Cat. No. B109863
M. Wt: 206.12 g/mol
InChI Key: AFPQEILWSILMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143293B2

Procedure details

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine (51 mg, 0.247 mmol) and 10% Pd/C, (50% wet, 10 mg, 4.70 μmol) in EtOH (10 mL) were combined in a Parr hydrogenation flask. The reaction mixture was purged of air under vacuum and pressurized with hydrogen (33 psi). The flask was shaken for 18 h. An additional portion of 10% Pd/C, (50% wet, 20 mg, 9.40 μmol) was added and the mixture was hydrogenated (40 psi) overnight. The reaction mixture was filtered through Celite® and the filter cake was washed with EtOH. The combined filtrate and washings were concentrated in vacuo and purified by silica gel chromatography to provide 2-methyl-5-(trifluoromethyl)pyridin-3-amine (17 mg, 399% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.93 (s, 1 H), 7.13 (s, 1H), 5.56 (s, 2 H), 2.31 (s, 3 H); MS (ESI) m/z; 177.0 (M+H+).
Quantity
51 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([C:11]([F:14])([F:13])[F:12])=[CH:4][N:3]=1>CCO.[Pd]>[CH3:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([C:11]([F:13])([F:12])[F:14])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
51 mg
Type
reactant
Smiles
CC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The flask was shaken for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged of air under vacuum
ADDITION
Type
ADDITION
Details
An additional portion of 10% Pd/C, (50% wet, 20 mg, 9.40 μmol) was added
CUSTOM
Type
CUSTOM
Details
(40 psi) overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
WASH
Type
WASH
Details
the filter cake was washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=NC=C(C=C1N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg
YIELD: PERCENTYIELD 399%
YIELD: CALCULATEDPERCENTYIELD 39.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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